

ZM 449829 as a Chemical Probe for JAK3: A Comparative Guide

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Compound of Interest

Compound Name: ZM 449829

Cat. No.: B1663035

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In the landscape of kinase inhibitors, Janus kinase 3 (JAK3) has emerged as a critical target for therapeutic intervention in autoimmune diseases and organ transplant rejection. The selective inhibition of JAK3 over other JAK family members is a key objective for researchers to minimize off-target effects. This guide provides a comprehensive comparison of **ZM 449829**, a potent JAK3 inhibitor, with other alternative chemical probes, supported by experimental data and detailed protocols.

Overview of ZM 449829

ZM 449829 is a potent, selective, and ATP-competitive inhibitor of JAK3.^{[1][2][3]} It has been utilized as a pharmacological tool to investigate the biological functions of JAK3.

Comparative Analysis of JAK3 Inhibitors

The efficacy of a chemical probe is determined by its potency and selectivity. The following tables summarize the quantitative data for **ZM 449829** and other well-known JAK inhibitors.

Table 1: In Vitro Kinase Inhibitory Potency

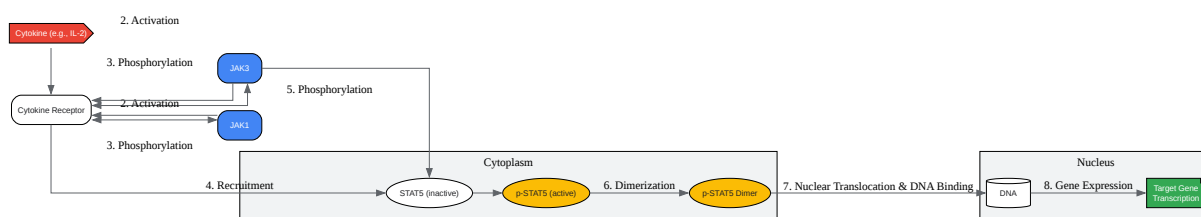
Compound	Target	pIC50	IC50 (nM)	Notes
ZM 449829	JAK3	6.8	158	Potent and selective for JAK3.
JAK1	4.7	19,950	Over 100-fold selectivity for JAK3 over JAK1.	
EGFR	5.0	10,000		
CDK4	< 5.0	>10,000		
Tofacitinib	JAK3	-	-	Originally developed as a selective JAK3 inhibitor, but also inhibits JAK1 and JAK2. [4] [5] [6]
JAK1	-	-		
JAK2	-	-		
Ritlecitinib	JAK3	-	33.1	Irreversible covalent inhibitor. [7]
JAK1	-	>10,000	High selectivity for JAK3. [7]	
JAK2	-	>10,000		
TYK2	-	>10,000		

Table 2: Cellular Activity - Inhibition of STAT5 Phosphorylation

Compound	Cell Line	Stimulus	Assay	Effective Concentration
ZM 449829	-	IL-2	STAT5 Phosphorylation	1 μ M
Tofacitinib (CP-690,550)	32D/IL-2R β	IL-2	STAT5 Phosphorylation & Nuclear Translocation	Selectively blocks IL-2 (JAK3-dependent) but not IL-3 (JAK2-dependent) signaling.[8][9]

Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines.



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Figure 1: The JAK-STAT Signaling Pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against JAK3.

Materials:

- Recombinant human JAK3 enzyme
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[[10](#)]
- ATP
- Substrate peptide (e.g., a poly-Glu-Tyr peptide)
- Test compound (e.g., **ZM 449829**)
- ADP-Glo™ Kinase Assay Kit or similar detection reagent
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the test compound dilutions to the wells of a microplate.
- Add the JAK3 enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.[[10](#)]

- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Assay for STAT5 Phosphorylation

This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT5 phosphorylation.

Materials:

- A suitable cell line expressing the IL-2 receptor and JAK3 (e.g., human T-lymphocytes or an engineered cell line like 32D/IL-2R β).[\[8\]](#)[\[9\]](#)
- Cell culture medium
- Recombinant human IL-2
- Test compound (e.g., **ZM 449829**)
- Lysis buffer
- Antibodies: anti-phospho-STAT5 (pY694) and anti-total-STAT5
- Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
- Detection reagents (e.g., chemiluminescent substrate or flow cytometer)

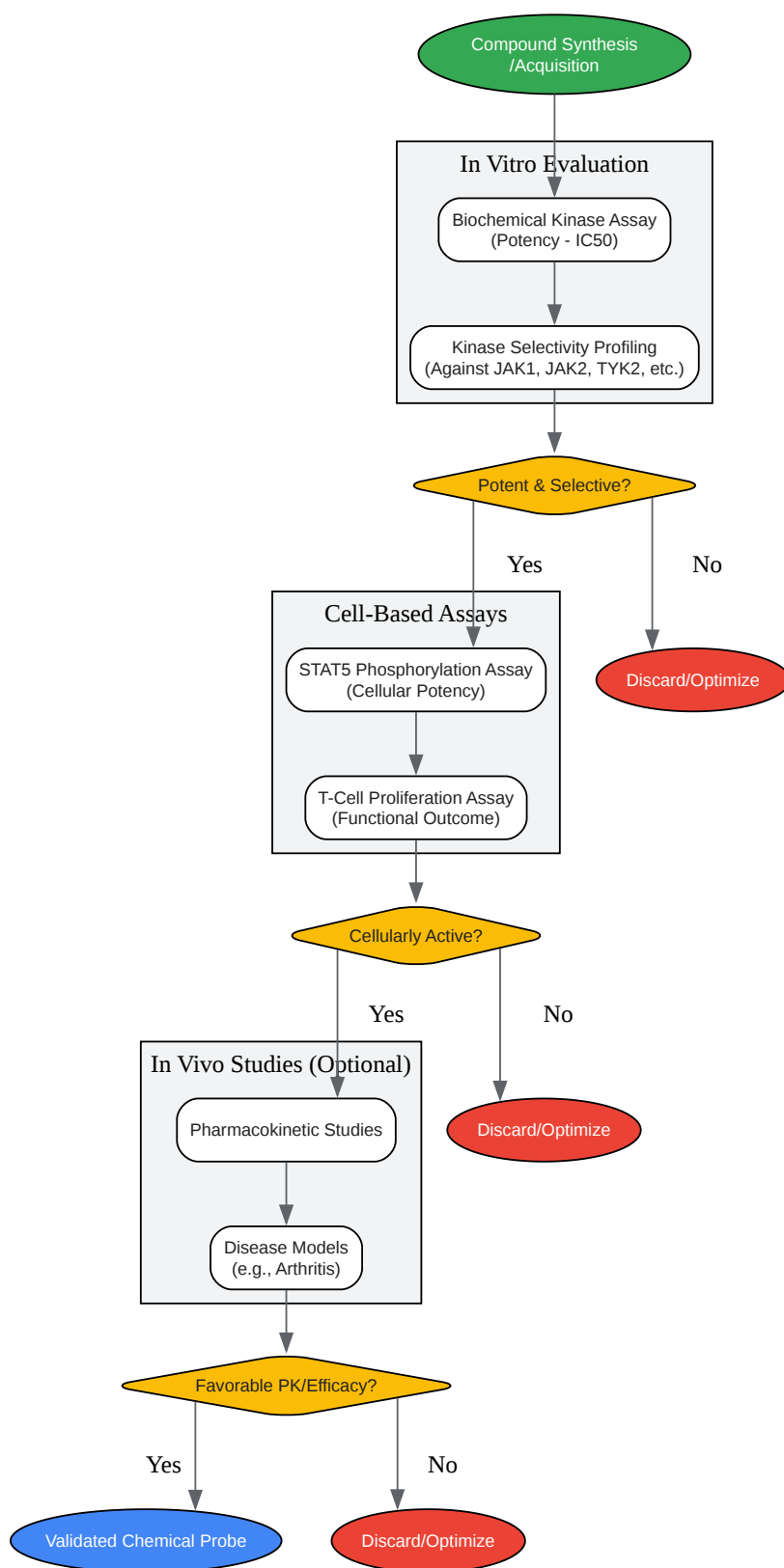
Procedure:

- Culture the cells to the desired density.
- Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
- Stimulate the cells with IL-2 for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
- Lyse the cells to extract the proteins.

- Quantify the levels of phosphorylated STAT5 and total STAT5 using an appropriate method such as Western blotting, ELISA, or flow cytometry.
- Determine the concentration-dependent inhibitory effect of the compound on STAT5 phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential JAK3 inhibitor.



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Figure 2: Workflow for JAK3 Inhibitor Evaluation.

Conclusion

ZM 449829 demonstrates high potency and selectivity for JAK3 in in vitro assays, making it a valuable tool for studying the specific roles of this kinase. However, for researchers seeking probes with different mechanisms of action or for in vivo applications, alternatives like the covalent inhibitor Ritlecitinib may be more suitable. The choice of a chemical probe should be guided by the specific experimental context, including the desired level of selectivity and the nature of the biological system under investigation. The provided protocols and workflows offer a framework for the systematic evaluation of JAK3 inhibitors.

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